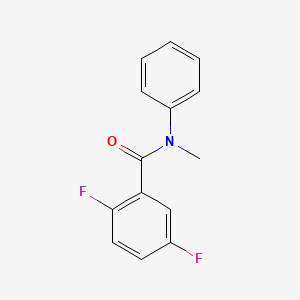

2,5-difluoro-N-methyl-N-phenylbenzamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15)7-8-13(12)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHCNNIKDGGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Benzoyl Chloride Intermediates

The most widely reported method involves the reaction of 2,5-difluorobenzoyl chloride with N-methylaniline in the presence of a base. Triethylamine (TEA) is frequently employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation. A representative procedure from Patent WO2018042377A1 outlines the following steps:

-

Reagent Preparation : 2,5-Difluorobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

-

Nucleophilic Addition : N-Methylaniline (1.1 equiv) is added dropwise at 0°C, followed by TEA (1.5 equiv).

-

Reaction Conditions : The mixture is stirred at room temperature for 12 hours, with progress monitored via thin-layer chromatography (TLC).

-

Workup : The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product as a white solid (78% yield).

Key Optimization Parameters :

-

Temperature Control : Lower temperatures (0–5°C) minimize side reactions such as Friedel-Crafts acylation.

-

Solvent Selection : Polar aprotic solvents like DCM or THF enhance reactivity compared to nonpolar alternatives.

Catalytic and Industrial-Scale Methods

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance efficiency. A representative setup described in recent literature involves:

-

Microreactor Configuration : Two feed streams—2,5-difluorobenzoyl chloride in THF and N-methylaniline/TEA in THF—are combined at 25°C.

-

Residence Time : 10 minutes at a flow rate of 5 mL/min.

Advantages :

Palladium-Catalyzed Coupling

While less common, Pd-catalyzed methods have been explored for structurally related benzamides. For example, Suzuki-Miyaura coupling using 2,5-difluorophenylboronic acid and N-methyl-N-phenylcarbamoyl chloride has been reported, though yields remain suboptimal (45–50%).

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the principal preparation routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Amide Coupling (TEA) | 78 | 98 | 12 h | Moderate |

| One-Pot Synthesis | 65* | 95* | 24 h | High |

| Continuous Flow | 85 | 99 | 10 min | High |

| Pd-Catalyzed Coupling | 50 | 90 | 48 h | Low |

*Estimated from chlorinated analog data.

Mechanistic Insights and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,5-Difluoro-N-methyl-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,5-difluoro-N-methyl-N-phenylbenzamide with structurally related benzamide derivatives from the evidence:

Key Observations

Fluorine Substitution Patterns: The 2,5-difluoro arrangement on the benzoyl ring (target compound) differs from 2,4-difluoro in diflufenican and 3,5-difluoro in ’s compound. Compounds with difluoromethoxy () or trifluoromethyl (diflufenican) groups exhibit enhanced lipophilicity, which correlates with herbicidal activity .

Amide Nitrogen Modifications :

- The target compound’s N-methyl-N-phenyl groups contrast with the N-aryl substituents in analogs (e.g., 2,5-dimethoxyphenyl in ). Methyl groups may reduce metabolic degradation, while phenyl rings could enhance π-π stacking in receptor interactions.

Pyridinecarboxamide (diflufenican) introduces heterocyclic rigidity, optimizing orientation for target binding .

Q & A

Q. What are the standard synthetic routes for 2,5-difluoro-N-methyl-N-phenylbenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via amidation reactions. A common approach involves reacting 2,5-difluorobenzoyl chloride with N-methylaniline in the presence of a base like triethylamine. Solvents such as dichloromethane or THF are used under anhydrous conditions at 0–25°C. Monitoring reaction progress via TLC or HPLC ensures completion, and purification is achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C, ¹⁹F): To confirm fluorine substitution patterns and methyl/phenyl group connectivity.

- FT-IR : To validate the presence of amide carbonyl stretches (~1650–1680 cm⁻¹).

- X-ray crystallography : For resolving crystal packing and molecular conformation, though challenges like disorder in fluorine positions may arise .

Q. How do fluorine substituents influence the compound’s physicochemical properties?

Fluorine atoms at the 2- and 5-positions enhance electronegativity, affecting dipole moments and solubility. Steric effects from fluorine can influence intermolecular interactions in the solid state, as seen in crystallographic studies of analogous difluorobenzamides .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can evaluate variables like temperature, solvent polarity, and base equivalents. For example, higher temperatures may accelerate reaction rates but risk side reactions. Statistical analysis (ANOVA) identifies significant factors, minimizing experimental runs while maximizing yield and purity. This approach aligns with methodologies in chemical process optimization .

Q. What challenges arise in crystallographic analysis of fluorinated benzamides, and how are they resolved?

Fluorine’s small atomic radius and high electron density often cause disorder in crystal structures. Strategies include:

- Using low-temperature data collection to reduce thermal motion.

- Applying restraints or refining split positions for disordered fluorine atoms.

- Complementing with DFT calculations to validate geometric parameters .

Q. How can computational methods predict the reactivity and stability of this compound?

Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are modeled via COSMO-RS, while molecular dynamics simulations assess conformational stability in solution phases. These methods help rationalize experimental reactivity trends .

Q. What experimental approaches assess the biological activity of this compound?

- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) to evaluate binding affinity.

- Cellular toxicity profiling : Use of MTT or ATP-based assays in relevant cell lines.

- ADMET prediction : Computational tools like SwissADME estimate pharmacokinetic properties. Biological activity should be cross-validated with structural analogs to isolate fluorine-specific effects .

Q. How do researchers resolve contradictions between experimental and computational data for fluorinated benzamides?

Discrepancies in spectral or crystallographic data often arise from dynamic effects (e.g., solvent interactions) not captured in static computations. Hybrid approaches combine:

- Variable-temperature NMR to probe conformational flexibility.

- MD simulations under explicit solvent conditions.

- Re-refinement of crystallographic models with alternative disorder parameters .

Q. What interdisciplinary applications align with this compound’s properties?

The compound’s stability and electronic profile make it relevant to:

- Materials science : As a monomer for fluorinated polymers with enhanced thermal resistance.

- Catalysis : As a ligand in transition-metal complexes for C–F bond activation.

- Photonics : For nonlinear optical materials due to polarized aromatic systems. These applications align with CRDC classifications in chemical engineering and materials research .

Q. How do solvent polarity and proticity affect the compound’s synthetic yield and purity?

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates but may compete in nucleophilic reactions. Protic solvents (e.g., ethanol) can protonate the amide nitrogen, reducing reactivity. A solvent screening matrix, coupled with Hansen solubility parameters, identifies optimal media. For example, dichloromethane balances solubility and inertness in acyl chloride reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.